molecular formula C27H29N5O3S2 B12153855 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Katalognummer: B12153855
Molekulargewicht: 535.7 g/mol
InChI-Schlüssel: OYPDHXRTJQYLNM-QOCHGBHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any known aliases. Mention its significance in scientific research or industry, and any known applications or properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Describe the synthetic routes used to prepare the compound. Include detailed reaction conditions such as temperature, pressure, solvents, and catalysts. Provide step-by-step procedures and any purification methods used.

Industrial Production Methods: Discuss any known industrial production methods for the compound. Highlight any large-scale synthesis techniques and the efficiency of these methods.

Analyse Chemischer Reaktionen

Types of Reactions: Explain the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, or addition reactions.

Common Reagents and Conditions: List common reagents and conditions used in these reactions. Include details on reaction times, temperatures, and any specific catalysts or solvents required.

Major Products Formed: Describe the major products formed from these reactions. Include any known side products and the yields of the reactions.

Wissenschaftliche Forschungsanwendungen

Provide a comprehensive description of the scientific research applications of the compound. Discuss its use in various fields such as chemistry, biology, medicine, and industry. Highlight any significant studies or discoveries involving the compound.

Wirkmechanismus

Explain the mechanism by which the compound exerts its effects. Describe the molecular targets and pathways involved. Include any known interactions with biological molecules or cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Compounds: Compare the compound with other similar compounds. Highlight its uniqueness and any advantages or disadvantages it may have.

List of Similar Compounds: Provide a list of similar compounds and briefly describe their properties and applications.

Eigenschaften

Molekularformel

C27H29N5O3S2

Molekulargewicht

535.7 g/mol

IUPAC-Name

(5Z)-3-(3-ethoxypropyl)-5-[[4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N5O3S2/c1-2-35-18-8-13-32-26(34)22(37-27(32)36)19-21-24(28-23-11-6-7-12-31(23)25(21)33)30-16-14-29(15-17-30)20-9-4-3-5-10-20/h3-7,9-12,19H,2,8,13-18H2,1H3/b22-19-

InChI-Schlüssel

OYPDHXRTJQYLNM-QOCHGBHMSA-N

Isomerische SMILES

CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5)/SC1=S

Kanonische SMILES

CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5)SC1=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.